molecular formula C12H8Cl2N2S B144372 4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile CAS No. 72888-00-7

4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile

Cat. No.: B144372
CAS No.: 72888-00-7
M. Wt: 283.2 g/mol
InChI Key: CPSPZBZRRLXMSY-UHFFFAOYSA-N
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Description

4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile is an organic compound that features a thiophene ring substituted with a 2,6-dichloroanilino group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile typically involves the reaction of 2,6-dichloroaniline with a thiophene derivative. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Properties

IUPAC Name

2-[4-(2,6-dichloroanilino)thiophen-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2S/c13-9-2-1-3-10(14)12(9)16-11-7-17-6-8(11)4-5-15/h1-3,6-7,16H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSPZBZRRLXMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC2=CSC=C2CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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